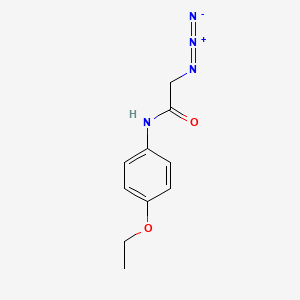

2-azido-N-(4-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC16782358

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4O2 |

|---|---|

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | 2-azido-N-(4-ethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |

| Standard InChI Key | UEKPODXEKCNYSI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

2-Azido-N-(4-ethoxyphenyl)acetamide belongs to the class of azidoacetamides, characterized by the presence of an azide (-N₃) group adjacent to an acetamide backbone. The ethoxy (-OCH₂CH₃) substituent at the para position of the phenyl ring distinguishes it from its methyl and methoxy analogues. The molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 236.23 g/mol.

Comparative Structural Analysis

Key structural differences among related compounds are summarized in Table 1.

Table 1: Structural Comparison of Azidoacetamide Derivatives

The ethoxy group introduces steric and electronic variations compared to smaller substituents. The electron-donating nature of the ethoxy group may influence hydrogen-bonding patterns and crystallographic packing, as observed in the methyl variant’s zigzag chains formed via N–H⋯O interactions .

Synthesis and Purification

While no explicit synthesis protocol for 2-azido-N-(4-ethoxyphenyl)acetamide is documented, its preparation can be extrapolated from methods used for analogous compounds.

General Synthesis Strategy

-

Nucleophilic Substitution: Reacting 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide (NaN₃) in a polar solvent (e.g., ethanol/water) under reflux conditions .

-

Reaction Mechanism: The chloride leaving group is replaced by the azide ion, forming the azidoacetamide product.

-

Purification: Recrystallization from ethanol or column chromatography to isolate pure crystals.

Key Parameters:

Crystallographic and Conformational Behavior

The crystal structure of 2-azido-N-(4-methylphenyl)acetamide reveals three independent molecules in the asymmetric unit, with varying azido group orientations (N–N–C–C torsion angles: −173.9°, −102.7°, −173.6°) . The ethoxy variant is expected to exhibit similar conformational flexibility, though the bulkier ethoxy group may impose additional steric constraints.

Hydrogen Bonding and Packing

In the methyl derivative, N–H⋯O hydrogen bonds between acetamide groups create zigzag chains along the c-axis . For the ethoxy compound, the ethoxy oxygen could participate in weak C–H⋯O interactions, altering packing motifs.

Reactivity and 1,3-Dipolar Cycloaddition

Azidoacetamides are pivotal in click chemistry, particularly in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. A DFT study of 2-azido-N-(4-diazenylphenyl)acetamide provides insights into regioselectivity trends applicable to the ethoxy variant.

Regioselectivity Analysis

-

Global Reactivity Indices: The azido group acts as a nucleophile (global nucleophilicity index N = 3.05 eV), while terminal alkynes behave as electrophiles (N = 2.84 eV) .

-

Preferred Pathway: The 1,4-triazole product is favored due to interactions between the most nucleophilic azido nitrogen and electrophilic alkyne carbon .

-

Solvent Effects: Calculations in DMSO show reduced activation barriers compared to the gas phase .

Table 2: Thermochemical Data for Cycloaddition Transition States

| Product | ΔG (kcal/mol) |

|---|---|

| 1,4-Triazole | 33.5 |

| 1,5-Triazole | 24.1 |

The ethoxy group’s electron-donating resonance effect may further stabilize transition states, potentially enhancing regioselectivity.

Research Directions and Applications

Critical Knowledge Gaps

-

Experimental crystallographic data for the ethoxy derivative.

-

Kinetic studies of its cycloaddition reactions.

-

Toxicity and stability profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume